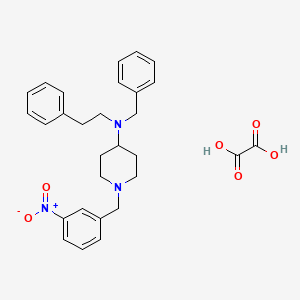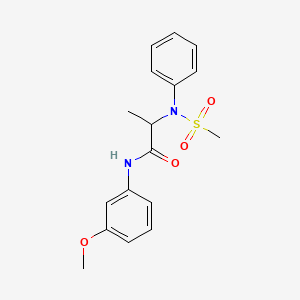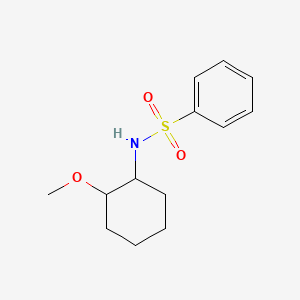
N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate
Übersicht
Beschreibung
N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate, also known as NBOMe, is a psychoactive compound that has gained popularity in recent years due to its potent hallucinogenic effects. NBOMe is classified as a phenethylamine derivative and is structurally similar to other hallucinogenic compounds such as LSD and psilocybin.
Wirkmechanismus
N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate acts as a partial agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the 5-HT2A receptor by this compound leads to an increase in the levels of intracellular calcium, which triggers a cascade of signaling pathways that ultimately result in the hallucinogenic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic compounds. This compound has been shown to cause alterations in perception, thought, and mood. These effects are thought to be mediated by the activation of the 5-HT2A receptor in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate in lab experiments is its potent hallucinogenic effects, which allow researchers to investigate the role of the 5-HT2A receptor in various physiological and psychological processes. However, one limitation of using this compound in lab experiments is its potential for abuse and the associated safety concerns.
Zukünftige Richtungen
Future research on N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate could focus on investigating its potential therapeutic uses, such as in the treatment of depression and anxiety. Additionally, further research could be conducted to elucidate the molecular mechanisms underlying the hallucinogenic effects of this compound and other phenethylamine derivatives. Finally, research could be conducted to develop safer and more effective compounds that target the 5-HT2A receptor for therapeutic purposes.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate has been the subject of extensive scientific research due to its potent hallucinogenic effects. Studies have shown that this compound acts as a partial agonist at the 5-HT2A receptor, which is the same receptor that is targeted by LSD and other hallucinogenic compounds. This compound has been used in research to investigate the role of the 5-HT2A receptor in various physiological and psychological processes.
Eigenschaften
IUPAC Name |
N-benzyl-1-[(3-nitrophenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2.C2H2O4/c31-30(32)27-13-7-12-25(20-27)21-28-17-15-26(16-18-28)29(22-24-10-5-2-6-11-24)19-14-23-8-3-1-4-9-23;3-1(4)2(5)6/h1-13,20,26H,14-19,21-22H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSNCDOUCCPXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC(=CC=C4)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970951.png)

![2-[(1-isoxazol-3-ylethyl)(methyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3970967.png)
![N-(4-chloro-3-methylphenyl)-2-[cyclopropyl(1,3-thiazol-5-ylmethyl)amino]acetamide](/img/structure/B3970974.png)
![5-acetyl-3-(4-biphenylyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3970975.png)
![17-(3-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3970981.png)
![2-{4-[1-(3-methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970997.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3971005.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-ethyl-4-piperidinamine oxalate](/img/structure/B3971014.png)
![1-benzyl-4-[1-(2-naphthylsulfonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971025.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3971039.png)

![4-(4,5-dimethyl-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971060.png)
